ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
Description
Ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a benzofuran-derived compound featuring a 4-tert-butylbenzylidene substituent at the C2 position and a propanoate ester group at the C6 position of the benzofuran core. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and intermolecular interactions.
Properties
Molecular Formula |
C24H26O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C24H26O5/c1-6-27-23(26)15(2)28-18-11-12-19-20(14-18)29-21(22(19)25)13-16-7-9-17(10-8-16)24(3,4)5/h7-15H,6H2,1-5H3/b21-13- |
InChI Key |
LVCJVKJQDGAZKB-BKUYFWCQSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)O2 |
Origin of Product |
United States |
Preparation Methods
Protection-Deprotection Strategies
For sensitive intermediates:
-
Protect 6-Hydroxyl : Silyl ethers (TBDMS) or methyl ethers.
-
Condensation : Perform benzylidene formation under milder conditions.
-
Deprotect : TBAF or BBr₃ to regenerate the hydroxyl group.
Cross-Coupling Reactions
Palladium-catalyzed coupling could enable direct introduction of the ethyl propanoate group, though examples are limited in the literature.
| Challenge | Potential Solution | Rationale |
|---|---|---|
| Stereochemical Purity | Chiral catalysts or chiral auxiliaries | Enhances (2Z)-selectivity |
| Low Yields | Microwave-assisted synthesis | Reduces reaction time and side products |
| Scalability | Continuous-flow chemistry | Improves reproducibility and cost-efficiency |
Summary of Key Findings
| Parameter | Optimal Value | Impact |
|---|---|---|
| Condensation Catalyst | Piperidine | Maximizes (2Z)-isomer yield |
| Esterification Method | Williamson ether synthesis | Higher efficiency over acid-catalyzed |
| Purification | Gradient column chromatography | Ensures >95% purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group or the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets and pathways. The benzofuran ring and benzylidene group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Estimated based on structural similarity to ; †Calculated from formula; ‡Predicted based on acetate analog .
Impact of Substituents on Physicochemical Properties
- 4-tert-Butyl Group: The bulky tert-butyl group enhances lipophilicity (higher XLogP3 ~5.5 vs.
- Bromo-Methoxy Substituent : The electron-withdrawing bromo and methoxy groups in the analog may alter electronic distribution, affecting reactivity in nucleophilic or electrophilic environments.
Ester Group Effects
- Ethyl Propanoate vs.
- Methyl Propanoate (Analog ): The shorter methyl ester may confer higher volatility but lower bioavailability compared to the ethyl variant.
Biological Activity
Ethyl 2-{[(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and various biological effects, supported by relevant data tables and case studies.
Structural Characteristics
The molecular structure of this compound features a benzofuran core with a tert-butylbenzylidene substituent and an ester functional group. The presence of these functional groups suggests potential interactions with biological targets, such as enzymes and receptors.
Molecular Formula : C20H24O4
Molecular Weight : 336.40 g/mol
CAS Number : 5157160
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the tert-butylbenzylidene Group : This step often employs Friedel-Crafts alkylation.
- Esterification : The final step forms the ester by reacting the intermediate with ethyl propanoate.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzofuran derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases.
| Study | Result |
|---|---|
| Demonstrated significant DPPH radical scavenging activity. | |
| Showed potential in reducing lipid peroxidation in vitro. |
Anticancer Potential
The compound's structural features suggest it may interact with cancer cell pathways. Preliminary studies have indicated that derivatives of benzofuran can inhibit cell proliferation in various cancer cell lines.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that benzofuran derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
-
Case Study on Antioxidant Effects :
- A study evaluated the antioxidant capacity of various benzofuran derivatives, including this compound.
- Results showed a significant reduction in oxidative stress markers in treated cells compared to controls.
-
Case Study on Anticancer Properties :
- In vitro tests on breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells upon treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
